molecular formula C15H19N5O2 B235247 N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide

Número de catálogo B235247
Peso molecular: 301.34 g/mol
Clave InChI: ZMFBVZDVBKEGKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in preclinical studies. This compound is a prodrug that selectively targets the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain.

Mecanismo De Acción

N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is a prodrug that is selectively activated in the presence of inflammation. It targets the COX-2 enzyme, which is responsible for the production of prostaglandins, which are mediators of inflammation and pain. N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is designed to selectively target COX-2 while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective targeting of COX-2 reduces inflammation and pain while minimizing gastrointestinal side effects.

Efectos Bioquímicos Y Fisiológicos

N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been shown to reduce inflammation and pain in preclinical models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has several advantages over traditional NSAIDs in lab experiments. It is more effective in reducing pain and inflammation, while causing fewer gastrointestinal side effects. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has anti-cancer properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. However, there are limitations to the use of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide in lab experiments. It is a prodrug that is selectively activated in the presence of inflammation, which may limit its effectiveness in certain experimental models. Furthermore, the cost of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide may be higher than traditional NSAIDs, which may limit its use in some experiments.

Direcciones Futuras

There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, the development of new prodrugs that selectively target COX-2 may lead to the discovery of more effective and safer anti-inflammatory drugs.

Métodos De Síntesis

N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is synthesized by coupling 5-allyl-2H-tetrazol-2-ylamine with 3-butoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with a reducing agent to form the final product. The synthesis method is simple and efficient, with a yield of over 70%.

Aplicaciones Científicas De Investigación

N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been extensively studied in preclinical models of inflammation and pain. It has been shown to be more effective than traditional NSAIDs in reducing pain and inflammation, while causing fewer gastrointestinal side effects. N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been used in animal models of Alzheimer's disease, where it has been shown to reduce inflammation and improve cognitive function.

Propiedades

Nombre del producto

N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide

Fórmula molecular

C15H19N5O2

Peso molecular

301.34 g/mol

Nombre IUPAC

3-butoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C15H19N5O2/c1-3-5-10-22-13-8-6-7-12(11-13)14(21)16-15-17-19-20(18-15)9-4-2/h4,6-8,11H,2-3,5,9-10H2,1H3,(H,16,18,21)

Clave InChI

ZMFBVZDVBKEGKC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

SMILES canónico

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.